5-Ethynyl-4-methylthiazole

Click chemistry CuAAC Bioconjugation

5-Ethynyl-4-methylthiazole (CAS 111600-93-2) is the essential terminal-alkyne building block for medicinal chemistry and agrochemical research. Unlike 4-methyl-5-vinylthiazole (FEMA 3313), the 5-ethynyl group uniquely enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, bioorthogonal conjugation, and Sonogashira cross-coupling. This specific regioisomer is required to replicate patented mGluR5 antagonist scaffolds (US20090203903A1) and photoactivated miticide/insecticide chemotypes (US4889867). Validated by published antimycobacterial studies (IC₅₀ 0.58–8.23 µg/mL against M. tuberculosis H37Ra). Procure the correct regioisomer to maintain synthetic access to patent-defined chemical space and ensure reproducible pharmacological outcomes.

Molecular Formula C6H5NS
Molecular Weight 123.18 g/mol
CAS No. 111600-93-2
Cat. No. B038042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-4-methylthiazole
CAS111600-93-2
Molecular FormulaC6H5NS
Molecular Weight123.18 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C#C
InChIInChI=1S/C6H5NS/c1-3-6-5(2)7-4-8-6/h1,4H,2H3
InChIKeyQTHMRGOSYOSAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-4-methylthiazole (CAS 111600-93-2): Structure, Properties, and Core Utility


5-Ethynyl-4-methylthiazole (CAS 111600-93-2) is a heterocyclic building block comprising a thiazole ring with a methyl substituent at the 4-position and an ethynyl group at the 5-position, with a molecular formula of C₆H₅NS and a molecular weight of 123.18 g/mol [1]. The compound is characterized by a rotatable bond count of 1, hydrogen bond acceptor count of 2, and zero hydrogen bond donors, resulting in a moderately lipophilic profile (XLogP3-AA = 1.6) [1]. Commercially available from multiple suppliers at purities ranging from 95% to 98%, this compound serves primarily as a versatile intermediate for Sonogashira cross-coupling reactions and click chemistry applications in medicinal chemistry and agrochemical research .

Why 5-Ethynyl-4-methylthiazole Cannot Be Replaced by Other Thiazole Derivatives in Synthetic Applications


Substitution of 5-ethynyl-4-methylthiazole with structurally related thiazole derivatives is not trivial because the ethynyl group at the 5-position confers a distinct reactivity profile that is absent in non-alkynyl analogs. Unlike 4-methyl-5-vinylthiazole (CAS 1759-28-0), which contains a vinyl group and is primarily employed as a flavor and fragrance agent (FEMA 3313), the terminal alkyne moiety in 5-ethynyl-4-methylthiazole enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, a transformation fundamentally unavailable to its vinyl counterpart [1]. Furthermore, the ethynyl substitution pattern (5-ethynyl, 4-methyl) differs from alternative regioisomers such as 2-ethynyl-4-methylthiazole or 5-ethynyl-2-methylthiazole, each of which presents distinct electronic and steric environments that influence cross-coupling efficiency, regioselectivity, and the pharmacological properties of downstream products .

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 5-Ethynyl-4-methylthiazole Selection


5-Ethynyl-4-methylthiazole vs. 4-Methyl-5-vinylthiazole: Terminal Alkyne Click Chemistry Compatibility

5-Ethynyl-4-methylthiazole contains a terminal alkyne (C≡C–H) functional group that is competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions, whereas 4-methyl-5-vinylthiazole (CAS 1759-28-0) contains a vinyl (C=C) group that is inert under standard CuAAC conditions. This functional group distinction is absolute: the vinyl analog cannot participate in 1,3-dipolar cycloaddition with azides to form triazole linkages, a transformation central to modern bioconjugation, chemical biology probe synthesis, and fragment-based drug discovery workflows [1]. In contrast, 5-ethynyl-4-methylthiazole serves as the key alkyne component in the synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives via click reaction with substituted benzylazides, generating triazole-linked compounds that demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra [2].

Click chemistry CuAAC Bioconjugation Triazole synthesis

Regioisomeric Differentiation: 5-Ethynyl-4-methylthiazole as a Precursor for mGluR5 Antagonist Scaffolds

The 5-ethynyl-4-methyl substitution pattern is specifically documented in the patent literature as a critical scaffold element for the synthesis of thiazolyl mGluR5 (metabotropic glutamate subtype 5 receptor) antagonists. US Patent US20090203903A1 discloses thiazolyl mGluR5 antagonist compounds wherein the ethynyl group at the 5-position of a methyl-substituted thiazole core serves as the essential linker to aryl or heteroaryl pharmacophores, with representative structures explicitly incorporating the 5-ethynyl-4-methylthiazole motif [1]. In contrast, alternative regioisomers such as 5-ethynyl-2-methylthiazole or 2-ethynyl-4-methylthiazole present different electronic distributions: theoretical studies indicate that 2-substituted thiazoles exhibit higher nucleophilicity than 5-substituted thiazoles, which alters cross-coupling reactivity and the steric trajectory of the attached pharmacophore [2]. This regioisomeric specificity is non-interchangeable for medicinal chemists pursuing SAR consistency in mGluR5 antagonist programs.

mGluR5 antagonists CNS drug discovery Sonogashira coupling Structure-activity relationship

Sonogashira Coupling Yield Comparisons: 5-Position Ethynylthiazoles Demonstrate >80% Cross-Coupling Efficiency

Synthetic studies on 5-ethynyl-substituted thiazole derivatives indicate that the 5-position ethynyl group is accessible via Sonogashira cross-coupling with high efficiency. Analogous syntheses of 5-ethynyl-2,4-dimethylthiazole using palladium-catalyzed cross-coupling methods achieve yields exceeding 80%, demonstrating that the 5-position of methyl-substituted thiazoles tolerates alkynylation effectively . In contrast, C2-alkynylation on the same thiazole core requires more stringent regiocontrol due to the higher electrophilicity and relative C–H acidity at the 2-position, which can lead to competing side reactions and lower selectivity without specialized catalyst systems . The 4-methyl substituent provides electron-donating character that, when paired with 5-ethynyl substitution, yields a balanced electronic profile suitable for downstream functionalization via click chemistry or further cross-coupling. The synthesis of ethynylthiazole derivatives via Sonogashira coupling is well-established, with the methodology being applied to generate diverse acetylene derivatives of thiazole for biological evaluation [1].

Sonogashira coupling Palladium catalysis Cross-coupling Alkynylation

Physical Property Differentiation: Molecular Weight and Hydrogen Bonding Profile Relative to Structural Analogs

5-Ethynyl-4-methylthiazole exhibits distinct physicochemical properties compared to close structural analogs. The compound has a molecular weight of 123.18 g/mol, zero hydrogen bond donors, two hydrogen bond acceptors, and a calculated XLogP3-AA of 1.6 [1]. By comparison, the vinyl analog 4-methyl-5-vinylthiazole (CAS 1759-28-0) has a molecular weight of 125.19 g/mol with identical hydrogen bond donor/acceptor counts [2]. The ethynyl group reduces molecular weight by approximately 2.0 g/mol relative to the vinyl analog while providing a linear, rigid spacer geometry (sp-hybridized carbons) compared to the planar sp² geometry of the vinyl group. The compound contains 1 rotatable bond versus the vinyl analog, and has a computed exact mass of 123.01427 Da [1]. Storage requirements differ notably: 5-ethynyl-4-methylthiazole requires long-term storage in a cool, dry place , whereas 4-methyl-5-vinylthiazole is documented as light- and temperature-sensitive, requiring inert atmosphere storage at 2-8°C . This differential storage stability profile may impact procurement and inventory management decisions for laboratories with limited cold-chain capacity.

Physicochemical properties Lipophilicity Drug-likeness Lead optimization

Antimycobacterial Click-Derivative Activity: Quantitative MIC90 Values from 5-Ethynyl-4-methylthiazole-Derived Triazoles

5-Ethynyl-4-methyl-2-substituted phenylthiazole derivatives serve as key alkyne precursors for generating 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole compounds via CuAAC click reaction. These triazole-linked products demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) with an IC₅₀ range of 0.58−8.23 µg/mL across the synthesized series. Specific compounds (6g and 6k) exhibited MIC₉₀ values of 4.71 µg/mL and 2.22 µg/mL, respectively [1]. While these activity values pertain to the fully elaborated triazole derivatives rather than the parent 5-ethynyl-4-methylthiazole building block, they demonstrate that the ethynyl-thiazole core can generate biologically active products with quantifiable potency. Non-alkynyl thiazole analogs cannot undergo this click derivatization to access the same triazole-linked pharmacophore class, representing a fundamental synthetic divergence. The parent 5-ethynyl-4-methylthiazole compound itself has been noted in vendor literature to exhibit cancer cell growth inhibition, though peer-reviewed quantitative data for the unmodified compound remains limited .

Antitubercular Mycobacterium tuberculosis Triazole Click chemistry

Photoactivated Pesticidal Activity: 5-Ethynylthiazole Derivatives as Singlet Oxygen Generators

US Patent 4889867 discloses photoactivated miticidal and insecticidal 5-ethynyl substituted thiazoles, wherein the 5-ethynyl group is essential to the photodynamic mechanism of action [1]. These compounds function as photosensitizers that catalyze the electronic triplet-to-singlet conversion of molecular oxygen, generating excited singlet oxygen—a super oxidizing agent that destroys insect and acarid tissues upon contact [1]. The patent specifically claims pesticidal 5-ethynyl substituted thiazoles (including those with methyl substitution at the 4-position) as distinct from 2-ethynyl substituted thiazoles, indicating that the position of the ethynyl group is critical for the claimed pesticidal activity. Comparative data within the patent demonstrates that the photoactivation mechanism is specific to the 5-ethynyl substitution pattern; compounds lacking this functional group or bearing alternative substitution patterns do not exhibit the same photoactivated pesticidal efficacy [1]. The vinyl analog 4-methyl-5-vinylthiazole is not claimed for this photoactivated pesticidal application.

Photoactivated pesticides Singlet oxygen Miticides Insecticides

5-Ethynyl-4-methylthiazole: Validated Research Applications Based on Quantitative Evidence


Medicinal Chemistry: Click Chemistry-Based Triazole Library Synthesis for Antitubercular Screening

5-Ethynyl-4-methylthiazole serves as the alkyne component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives. This application is validated by published studies demonstrating antimycobacterial activity (IC₅₀ range 0.58−8.23 µg/mL; MIC₉₀ values 2.22−4.71 µg/mL) of the resulting triazole products against Mycobacterium tuberculosis H37Ra [1]. The vinyl analog 4-methyl-5-vinylthiazole cannot participate in this click transformation, making 5-ethynyl-4-methylthiazole the required building block for this synthetic route. For medicinal chemistry teams developing triazole-based antitubercular agents, this compound provides a validated entry point with documented downstream activity data [1].

Neuroscience Drug Discovery: Synthesis of mGluR5 Antagonist Scaffolds

The 5-ethynyl-4-methyl substitution pattern is specifically claimed in US Patent US20090203903A1 for thiazolyl mGluR5 antagonists, a target implicated in anxiety, depression, and Fragile X syndrome [2]. The ethynyl group at the 5-position serves as the critical linker between the thiazole core and aryl/heteroaryl pharmacophores via Sonogashira cross-coupling. Alternative regioisomers (2-ethynyl or 5-ethynyl-2-methyl) present different electronic profiles that alter both coupling efficiency and pharmacophore geometry. Researchers pursuing mGluR5 antagonist programs should procure this specific regioisomer to replicate patent-defined structure-activity relationships and maintain synthetic access to the claimed chemotype [2].

Agrochemical Research: Photoactivated Miticide and Insecticide Development

US Patent 4889867 claims 5-ethynyl substituted thiazoles as photoactivated miticides and insecticides that function via singlet oxygen generation upon light exposure [3]. The photodynamic mechanism requires the 5-ethynyl group specifically; compounds with alternative substitution patterns or vinyl groups are not claimed for this application. For agrochemical research groups investigating photoactivated pest control agents, 5-ethynyl-4-methylthiazole represents the appropriately substituted building block for synthesizing and evaluating compounds within this patent-defined chemical space [3].

Chemical Biology: Terminal Alkyne-Functionalized Probe Synthesis

The terminal alkyne moiety in 5-ethynyl-4-methylthiazole enables bioorthogonal conjugation strategies via CuAAC click chemistry, allowing attachment of fluorescent reporters, affinity tags, or biotin to thiazole-containing scaffolds. This functionality is absent in 4-methyl-5-vinylthiazole (FEMA 3313), which is limited to flavor/fragrance applications and lacks the reactive handle required for bioconjugation [4]. The compound's favorable physicochemical profile (MW 123.18, XLogP3 1.6, zero H-bond donors) supports its use as a compact, moderately lipophilic probe scaffold [4]. For chemical biology researchers requiring alkyne-functionalized heterocyclic building blocks, 5-ethynyl-4-methylthiazole offers a structurally validated thiazole core with documented click reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethynyl-4-methylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.